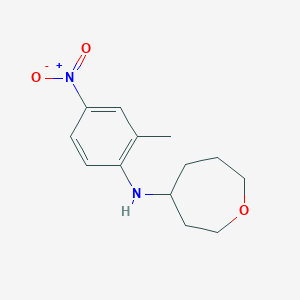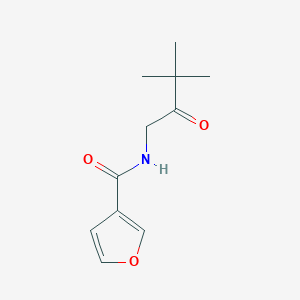
N-(2-methyl-4-nitrophenyl)oxepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)oxepan-4-amine, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a cyclic amine that belongs to the oxepane family of compounds. It is an organic compound that has a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)oxepan-4-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis or programmed cell death. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It may also modulate the expression of certain genes that are involved in the regulation of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
N-(2-methyl-4-nitrophenyl)oxepan-4-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, its use in lab experiments is limited by its low solubility in water and certain organic solvents. This can make it difficult to prepare stock solutions and to administer it to cells or animals.
Future Directions
There are several future directions for research on N-(2-methyl-4-nitrophenyl)oxepan-4-amine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in drug delivery and materials science. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
N-(2-methyl-4-nitrophenyl)oxepan-4-amine can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitrophenyl isocyanate with 4-hydroxyoxepane. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)oxepan-4-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to have antifungal and antibacterial properties.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)oxepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-9-12(15(16)17)4-5-13(10)14-11-3-2-7-18-8-6-11/h4-5,9,11,14H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFVGONORPPFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)



![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)